5-Ethyl-3-methyl-1H-pyrazole-1-carboxamide
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Overview
Description
5-Ethyl-3-methyl-1H-pyrazole-1-carboxamide is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound belongs to the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-3-methyl-1H-pyrazole-1-carboxamide typically involves the condensation of 3-methyl-1-phenyl-1H-pyrazol-5-ol with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as Amberlyst-70, which is known for its thermal stability and eco-friendly attributes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar condensation reactions but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-3-methyl-1H-pyrazole-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms in the pyrazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole oxides, while reduction can produce amine derivatives .
Scientific Research Applications
5-Ethyl-3-methyl-1H-pyrazole-1-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.
Industry: Utilized in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 5-Ethyl-3-methyl-1H-pyrazole-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 1-Ethyl-5-methyl-1H-pyrazole-3-carboxylic acid
- 3-Methyl-1-phenyl-1H-pyrazol-5-ol
- 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester
Uniqueness
5-Ethyl-3-methyl-1H-pyrazole-1-carboxamide stands out due to its unique combination of ethyl and methyl substituents on the pyrazole ring, which can influence its reactivity and biological activity. This structural uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C7H11N3O |
---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
5-ethyl-3-methylpyrazole-1-carboxamide |
InChI |
InChI=1S/C7H11N3O/c1-3-6-4-5(2)9-10(6)7(8)11/h4H,3H2,1-2H3,(H2,8,11) |
InChI Key |
FALQAZJRHXITHW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NN1C(=O)N)C |
Origin of Product |
United States |
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